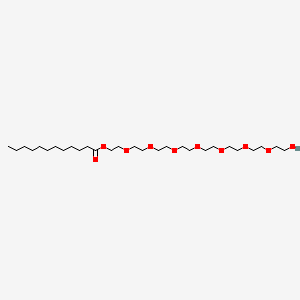
Octaethylene glycol laurate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polyethylene glycol-8 laurate is a nonionic emulsifier created by esterifying high-quality lauric acid with polyethylene glycols. It is a clear liquid that is soluble in water and has a pH range of 4.5-7.0 in a 3% aqueous solution. The hydrophilic-lipophilic balance value of polyethylene glycol-8 laurate is 12.8, making it oil-soluble and effective in nonaqueous systems .
準備方法
Polyethylene glycol-8 laurate is synthesized by esterifying lauric acid with polyethylene glycol. The reaction typically involves heating lauric acid and polyethylene glycol in the presence of an acid catalyst. The reaction conditions include maintaining a temperature range of 150-200°C and removing water formed during the reaction to drive the esterification to completion . Industrial production methods often involve continuous processes with precise control over reaction conditions to ensure consistent product quality.
化学反応の分析
Polyethylene glycol-8 laurate primarily undergoes esterification and hydrolysis reactions. In esterification, lauric acid reacts with polyethylene glycol to form polyethylene glycol-8 laurate and water. Hydrolysis of polyethylene glycol-8 laurate can occur under acidic or basic conditions, leading to the formation of lauric acid and polyethylene glycol . The compound is stable under normal conditions but can undergo oxidation in the presence of strong oxidizing agents.
科学的研究の応用
Polyethylene glycol-8 laurate has diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. In chemistry, it is used as an emulsifier and surfactant in various formulations. In biology, it has been studied for its role in enhancing the fermentation of Staphylococcus epidermidis, which can reduce the required dose of clindamycin against Cutibacterium acnes . In medicine, polyethylene glycol-8 laurate is used in topical formulations for its emollient and emulsifying properties. In the industry, it is used in personal care products such as bath oils, conditioners, creams, lotions, makeup, ointments, shampoos, and sunscreens .
作用機序
The mechanism of action of polyethylene glycol-8 laurate involves its ability to act as an emulsifier and surfactant. It reduces the surface tension between oil and water phases, allowing for the formation of stable emulsions. In biological systems, polyethylene glycol-8 laurate can enhance the probiotic activity of Staphylococcus epidermidis by providing a carbon source for fermentation. This fermentation process can inhibit the growth of Cutibacterium acnes and reduce inflammation .
類似化合物との比較
Polyethylene glycol-8 laurate is similar to other polyethylene glycol esters, such as polyethylene glycol-8 dilaurate and polyethylene glycol-8 stearate. These compounds share similar emulsifying and surfactant properties but differ in their fatty acid components. Polyethylene glycol-8 laurate is unique in its ability to enhance the fermentation of Staphylococcus epidermidis, which is not observed with other polyethylene glycol esters . Similar compounds include:
- Polyethylene glycol-8 dilaurate
- Polyethylene glycol-8 stearate
- Polyethylene glycol-8 distearate
Polyethylene glycol-8 laurate stands out due to its specific applications in enhancing probiotic activity and its effectiveness in nonaqueous systems.
特性
CAS番号 |
35179-86-3 |
|---|---|
分子式 |
C28H56O10 |
分子量 |
552.7 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dodecanoate |
InChI |
InChI=1S/C28H56O10/c1-2-3-4-5-6-7-8-9-10-11-28(30)38-27-26-37-25-24-36-23-22-35-21-20-34-19-18-33-17-16-32-15-14-31-13-12-29/h29H,2-27H2,1H3 |
InChIキー |
MWEOKSUOWKDVIK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


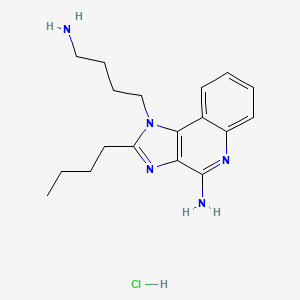

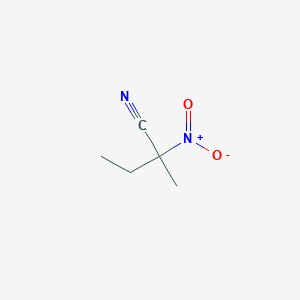
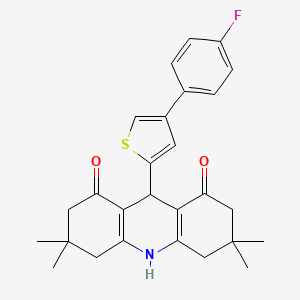
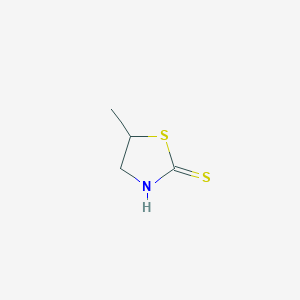
![2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11937894.png)

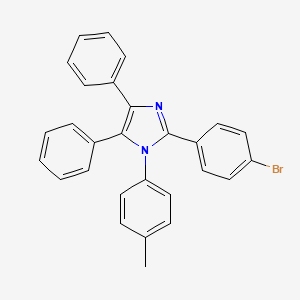
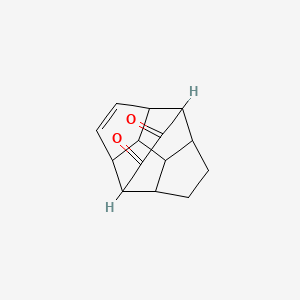

![2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-](/img/structure/B11937928.png)
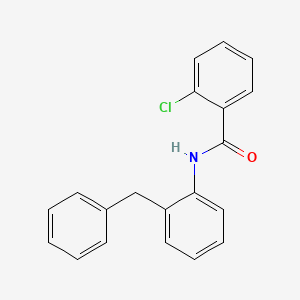
![2-chloro-4-[5-[(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B11937938.png)

